Dehydrojuncuenin B

Description

Properties

Molecular Formula |

C18H16O2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

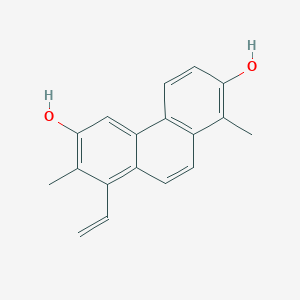

8-ethenyl-1,7-dimethylphenanthrene-2,6-diol |

InChI |

InChI=1S/C18H16O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4-9,19-20H,1H2,2-3H3 |

InChI Key |

FEOBWEMWBQNAEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC3=C(C(=C(C=C23)O)C)C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrojuncuenin B: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrojuncuenin B, a phenanthrenoid compound isolated from Juncus setchuensis. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization. This information is critical for the identification, synthesis, and further investigation of this compound in academic and industrial research settings.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented below are compiled from the primary literature and provide the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ), Multiplicity, J (Hz) |

| 1-CH₃ | 2.40, s |

| 2-OH | 9.55, br s |

| 3 | 7.15, d, J = 8.4 |

| 4 | 7.74, d, J = 8.4 |

| 5-CH=CH₂ | 7.98, dd, J = 17.4, 11.4 |

| 5-CH=CHa | 5.95, d, J = 17.4 |

| 5-CH=CHb | 5.43, d, J = 11.4 |

| 6 | 7.65, s |

| 7-OH | 9.61, br s |

| 8-CH₃ | 2.42, s |

| 9 | 7.95, s |

| 10 | 8.87, s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) |

| 1 | 120.9 |

| 1-CH₃ | 16.5 |

| 2 | 154.5 |

| 3 | 115.8 |

| 4 | 127.1 |

| 4a | 124.9 |

| 4b | 131.6 |

| 5 | 135.1 |

| 5-CH=CH₂ | 135.8 |

| 5-CH=CH₂ | 117.1 |

| 6 | 122.1 |

| 7 | 155.2 |

| 8 | 119.5 |

| 8-CH₃ | 20.3 |

| 8a | 125.1 |

| 9 | 123.5 |

| 10 | 126.3 |

| 10a | 129.7 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | [M + H]⁺ | 265.1223 | 265.1228 | C₁₈H₁₇O₂ |

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation of this compound

The aerial parts of Juncus setchuensis were collected, dried, and powdered. The powdered plant material was then extracted with 95% ethanol. The resulting crude extract was partitioned between different solvents of varying polarity, typically ethyl acetate and water, to separate compounds based on their solubility. The ethyl acetate fraction, containing the phenanthrenoids, was then subjected to repeated column chromatography on silica gel, polyamide, and Sephadex LH-20. Final purification was achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker Avance spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a mass spectrometer to determine the accurate mass and molecular formula of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

In-Depth Technical Guide: Dehydrojuncuenin B Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Dehydrojuncuenin B, a phenanthrenoid compound isolated from Juncus setchuenensis. The primary focus of this document is its anti-inflammatory activity, supported by quantitative data, detailed experimental protocols, and a proposed mechanism of action.

Core Findings: Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Specifically, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Quantitative Data Summary

The inhibitory activity of this compound on NO production is summarized in the table below. This provides a clear metric for its anti-inflammatory potency.

| Compound | Cell Line | Assay | IC50 (μM) |

| This compound | RAW 264.7 | LPS-induced Nitric Oxide Production | 3.2 |

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on the known mechanisms of similar phenanthrenoid compounds and other inhibitors of LPS-induced nitric oxide production in macrophages, the anti-inflammatory effect of this compound is likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter region of the inducible nitric oxide synthase (iNOS) gene, initiating its transcription. The resulting iNOS enzyme is responsible for the production of large amounts of nitric oxide, a key mediator of inflammation.

This compound is hypothesized to interfere with this pathway, likely by inhibiting the phosphorylation and degradation of IκBα. This would prevent the nuclear translocation of NF-κB and, consequently, block the expression of iNOS, leading to a reduction in nitric oxide production.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the biological activity screening of this compound.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in the cell culture supernatant.

-

Experimental Workflow Diagram

Caption: Workflow for the Griess assay to measure nitric oxide production.

-

Detailed Protocol:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound.

-

After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

The plate is incubated for an additional 24 hours.

-

Following incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

-

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed reduction in nitric oxide production is due to the anti-inflammatory activity of this compound or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Experimental Workflow Diagram

Caption: Workflow for the MTT assay to assess cell viability.

-

Detailed Protocol:

-

RAW 264.7 cells are seeded and treated with this compound under the same conditions as the nitric oxide production assay.

-

After the 24-hour incubation period with the compound, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

-

The culture medium containing MTT is carefully removed.

-

150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm with a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

-

Conclusion

This compound exhibits promising anti-inflammatory activity, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated macrophages. The proposed mechanism of action involves the suppression of the NF-κB signaling pathway, a critical regulator of inflammatory responses. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and validation of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on confirming the proposed mechanism of action through techniques such as Western blotting for iNOS and phosphorylated IκBα, and electrophoretic mobility shift assays (EMSA) for NF-κB DNA binding activity.

In-depth Analysis of Dehydrojuncuenin B: A Review of Current Research on its Mechanism of Action

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Dehydrojuncuenin B. This phenanthrenoid compound, isolated from the underground parts of Juncus setchuenensis, is commercially available for research purposes.[1] However, detailed studies elucidating its signaling pathways, quantitative biological activity, and specific molecular targets are not yet available in published research.

This guide aims to provide a transparent overview of the current state of knowledge. Due to the lack of specific data on this compound, this document will instead offer a broader context by examining the known biological activities of related phenanthrenoid compounds isolated from the Juncus genus. This information may provide researchers with a foundational understanding for future investigations into this compound.

General Biological Activities of Phenanthrenoids from Juncus Species

Phenanthrenes derived from various Juncus species have demonstrated a range of biological activities, primarily centered around antiproliferative and anti-inflammatory effects. These compounds represent a promising area of research for novel therapeutic agents.

Antiproliferative and Cytotoxic Effects

Several studies have highlighted the potential of Juncus phenanthrenes as anticancer agents. Research on phenanthrenes from Juncus ensifolius has shown antiproliferative activity against various human cancer cell lines, including HeLa, COLO 205, and COLO 320.[2] For instance, the phenanthrene juncuenin B (distinct from this compound) has shown promising antiproliferative activity against HeLa cells.[2] Similarly, other phenanthrenes like dehydroeffusol and juncusol have exhibited noteworthy antiproliferative effects.[2] The proposed mechanisms for these effects often involve the induction of apoptosis through caspase-dependent pathways.[2]

Studies on compounds isolated from Juncus effusus have also revealed cytotoxic activities against a panel of human cancer cell lines, including A549, MCF-7, BEL-7402, HeLa, COLO205, BGC-823, and SK-OV-3.[3][4] While some compounds showed weak to moderate cytotoxicity, these findings underscore the potential of this class of molecules in oncology research.[3]

Anti-inflammatory Activity

In addition to their cytotoxic properties, phenanthrenoids from Juncus species have been investigated for their anti-inflammatory effects. Certain phenanthrenes isolated from Juncus acutus have been identified as inhibitors of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophage cells.[5] This suggests a potential role for these compounds in modulating inflammatory responses. Similarly, phenanthrenes from Juncus effusus have been evaluated for their ability to inhibit nitric oxide (NO) production in LPS-activated murine macrophage RAW 264.7 cells.[4]

Future Directions for this compound Research

The lack of specific mechanistic data for this compound presents a clear opportunity for future research. To build a comprehensive understanding of its mechanism of action, the following experimental avenues are recommended:

-

In vitro Cytotoxicity Screening: Initial studies should involve screening this compound against a diverse panel of human cancer cell lines to identify sensitive cell types and determine its IC50 values.

-

Apoptosis and Cell Cycle Analysis: Should cytotoxic activity be observed, subsequent experiments should focus on elucidating the mode of cell death. This would include assays for apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis (e.g., flow cytometry).

-

Signaling Pathway Interrogation: To identify the molecular pathways modulated by this compound, researchers could employ techniques such as Western blotting to examine the phosphorylation status and expression levels of key signaling proteins involved in proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt, NF-κB pathways).

-

Target Identification: Advanced techniques such as affinity chromatography, proteomics, and computational modeling could be utilized to identify the direct molecular targets of this compound within the cell.

Conclusion

While the current body of scientific literature does not provide a detailed mechanism of action for this compound, the study of related phenanthrenoid compounds from the Juncus genus suggests that it may possess valuable antiproliferative and anti-inflammatory properties. The information on related compounds offers a logical starting point for future investigations. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed molecular pathway analysis, will be crucial in unlocking the therapeutic potential of this compound. Researchers in drug development are encouraged to undertake these foundational studies to fill the existing knowledge gap.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrenes from Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenanthrenoids from Juncus acutus L., new natural lipopolysaccharide-inducible nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrojuncuenin B: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrojuncuenin B, a phenanthrenoid compound isolated from plants of the Juncus genus, has emerged as a molecule of interest in anticancer research. While direct studies on its mechanism of action are limited, evidence suggests it possesses antiproliferative properties. This technical guide synthesizes the available data on this compound and explores its potential therapeutic targets by examining the mechanisms of structurally related phenanthrenes. By analogy, this compound may exert its anticancer effects through the induction of apoptosis via caspase activation and modulation of signaling pathways involved in cell survival and proliferation. This document provides a comprehensive overview of the current understanding, details relevant experimental protocols, and visualizes potential signaling pathways to guide future research and drug development efforts.

Introduction

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are widely distributed in the plant kingdom, with a significant presence in the Juncaceae family. These compounds have garnered attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and particularly, antiproliferative effects against various cancer cell lines. This compound is a phenanthrenoid that has been identified in species such as Juncus setchuenensis. Preliminary studies indicate its potential as a cytotoxic agent, warranting a deeper investigation into its therapeutic targets and mechanisms of action. This guide aims to consolidate the existing, albeit limited, data on this compound and to extrapolate potential mechanisms based on the activities of closely related phenanthrenes, thereby providing a foundational resource for further research.

Quantitative Data on Antiproliferative Activity

The cytotoxic and antiproliferative activities of this compound and related phenanthrenes have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | HT22 (mouse hippocampal neuroblastoma) | MTT | Cell Survival | Decrease in MTT reduction at 100 µM | [1] |

| This compound | HeLa (human cervical cancer) | MTT | Cytotoxicity | IC50: 16.57 µM | [2][3] |

Table 2: Antiproliferative Activity of Related Juncus Phenanthrenes

| Compound | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Juncusol | HeLa | MTT | Antiproliferative | 0.5 µM | [4] |

| Effusol | HeLa | MTT | Antiproliferative | 2.3 µM | [4] |

| Dehydroeffusol | SGC-7901 (human gastric cancer) | N/A | Inhibition of vasculogenic mimicry | Dose-dependent (12–48 µM) | [5] |

| Juncuenin B | HeLa | MTT | Antiproliferative | 2.9 µM | [5] |

| Denbinobin | HL-60 (human promyelocytic leukemia) | N/A | Cytotoxicity | 4.7 µM | [4] |

Potential Therapeutic Targets and Signaling Pathways

Direct molecular targets of this compound have not yet been elucidated. However, studies on analogous phenanthrenes provide strong indications of the pathways it may modulate. The primary mechanism appears to be the induction of apoptosis through various signaling cascades.

Induction of Apoptosis

A common feature of anticancer phenanthrenes is their ability to trigger programmed cell death, or apoptosis, in cancer cells.[5] This is often mediated through caspase-dependent pathways.

-

Juncusol , for instance, has been shown to induce apoptosis in HeLa cells through the activation of initiator caspases-8 and -9, and the executioner caspase-3.[5] This suggests that Juncusol may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.

-

Denbinobin , a phenanthrenequinone, also induces apoptosis through both caspase-dependent and -independent mechanisms.[4]

Based on these findings, it is plausible that This compound may target key regulators of apoptosis, leading to the activation of the caspase cascade and subsequent cell death.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is a critical process in cancer progression. Some phenanthrenes have demonstrated the ability to interfere with this process.

-

Dehydroeffusol has been reported to inhibit the migration and invasion of gastric cancer cells by downregulating the expression of VE-cadherin, a key component of adherens junctions.[5][6]

This suggests that This compound could potentially target proteins involved in cell-cell adhesion and motility, thereby inhibiting the metastatic potential of cancer cells.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme for DNA replication and a well-established target for anticancer drugs.

-

Denbinobin has been identified as an inhibitor of topoisomerase II, which contributes to its cytotoxic effects.[4]

Given the structural similarities among phenanthrenes, topoisomerase II represents another potential therapeutic target for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the therapeutic targets of this compound, based on the known activities of related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, HT22) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

-

Western Blot Analysis of Apoptotic Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to measure the levels of key apoptotic proteins such as caspases.

-

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound might modulate, based on the mechanisms of related phenanthrenes.

Caption: Potential Apoptotic Pathways Targeted by this compound.

Caption: Potential Inhibition of Cell Migration by this compound.

Conclusion and Future Directions

This compound demonstrates clear potential as an antiproliferative agent. While direct evidence for its molecular targets is currently lacking, the known mechanisms of structurally similar phenanthrenes provide a strong foundation for future investigation. The induction of apoptosis via caspase activation and the inhibition of cell migration are promising avenues of research.

Future studies should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of this compound.

-

Signaling Pathway Analysis: Conducting comprehensive studies to elucidate the specific signaling pathways modulated by this compound in various cancer cell lines.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dehydrojuncuenin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrojuncuenin B is a phenanthrenoid, a class of natural products characterized by a phenanthrene backbone, first identified from the aerial parts of Juncus setchuenensis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols for its extraction and purification, as well as the spectroscopic data that defined its chemical structure. Furthermore, this document outlines the initial findings on its anxiolytic properties and the methodologies used in these preliminary biological assessments. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound and related phenanthrenoid compounds.

Discovery and History

This compound was first reported by a team of researchers investigating the chemical constituents of Juncus setchuenensis, a plant used in traditional medicine. Their work, published in the Chinese journal Zhongguo Zhong Yao Za Zhi in 2016, led to the isolation and identification of several phenanthrenes, including this compound, which was designated as compound 7 in their study[1]. This initial report also highlighted the potential anxiolytic activity of this compound, paving the way for further pharmacological investigation[1].

The discovery of this compound contributes to the growing body of knowledge on phenanthrenoids derived from the Juncaceae family, which are known to possess a range of biological activities.

Isolation of this compound

The following protocol details the methodology for the isolation of this compound from the aerial parts of Juncus setchuenensis, based on the initial discovery publication.

Plant Material and Extraction

-

Plant Material: The aerial parts of Juncus setchuenensis are collected and air-dried.

-

Extraction: The dried plant material is pulverized and extracted with a solvent such as 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant's chemical constituents. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Initial Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains compounds of intermediate polarity like phenanthrenoids, is collected for further purification.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column, with methanol often used as the mobile phase. This step is effective in removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Below is a DOT script representation of the isolation workflow.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

| Technique | Observed Data |

| Mass Spectrometry (MS) | The exact mass and molecular formula are determined by High-Resolution Mass Spectrometry (HR-MS). |

| ¹H NMR | The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. |

| ¹³C NMR | The carbon NMR spectrum indicates the number and types of carbon atoms present in the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. |

Note: The specific spectral data from the original publication is not publicly available in full. Researchers should refer to the original publication for detailed chemical shifts and coupling constants.

The combined analysis of these spectroscopic data led to the identification of this compound as a phenanthrenoid with a specific substitution pattern.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be a valuable contribution to the field, enabling further pharmacological studies and the preparation of analogues for structure-activity relationship (SAR) investigations.

Biological Activity

The initial report on this compound indicated its potential as an anxiolytic agent[1].

Anxiolytic Activity

The anxiolytic effects of this compound were evaluated using the elevated plus-maze (EPM) test in mice. This behavioral assay is a widely accepted model for screening anxiolytic drugs.

Experimental Protocol: Elevated Plus-Maze Test

-

Apparatus: The EPM consists of two open arms and two closed arms, of equal dimensions, extending from a central platform. The apparatus is elevated above the floor.

-

Animals: Mice are typically used for this assay. They are housed under standard laboratory conditions with a controlled light-dark cycle.

-

Procedure:

-

Mice are administered this compound at various doses (e.g., 10 mg/kg and 20 mg/kg) or a vehicle control, typically via intraperitoneal injection.

-

After a set pre-treatment time (e.g., 30 minutes), each mouse is placed on the central platform of the EPM, facing an open arm.

-

The behavior of the mouse is recorded for a specified duration (e.g., 5 minutes). Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.

-

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

The preliminary study demonstrated that this compound exhibited anxiolytic activity at doses of 10 mg/kg and 20 mg/kg[1].

The signaling pathway through which this compound exerts its anxiolytic effects has not yet been elucidated. Further research is required to identify its molecular targets and mechanism of action.

Below is a DOT script illustrating the logical relationship in the anxiolytic activity assessment.

Future Directions

This compound represents a promising lead compound for the development of novel anxiolytic agents. Future research efforts should focus on:

-

Total Synthesis: Developing a robust and efficient synthetic route to this compound.

-

Pharmacological Profiling: Conducting a more detailed investigation of its anxiolytic properties, including dose-response studies and comparison with standard anxiolytic drugs.

-

Mechanism of Action Studies: Identifying the molecular targets and signaling pathways involved in its biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its anxiolytic effects and to potentially develop more potent and selective compounds.

-

Pharmacokinetic and Toxicological Studies: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its potential as a drug candidate.

Conclusion

This compound, a phenanthrenoid isolated from Juncus setchuenensis, has emerged as a natural product with potential therapeutic applications, particularly in the area of anxiety. This technical guide has provided a detailed overview of its discovery, isolation, and initial biological characterization. The information presented herein is intended to serve as a valuable resource for the scientific community to stimulate further research and unlock the full therapeutic potential of this intriguing molecule.

References

Dehydrojuncuenin B: A Review of an Obscure Phenanthrenoid

An In-depth Analysis for Researchers and Drug Development Professionals

Dehydrojuncuenin B, a phenanthrenoid compound, has been isolated from the underground portions of the plant Juncus setchuenensis.[1][2] Despite its identification and availability from commercial suppliers for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant gap in our understanding of this natural product. This guide summarizes the currently available information and highlights the areas where further research is critically needed to elucidate its potential as a therapeutic agent.

Physicochemical Properties

Synthesis and Experimental Protocols

A thorough search of the scientific literature did not yield any published total synthesis or semi-synthetic routes for this compound. The lack of a synthetic protocol limits the availability of the compound to isolation from its natural source, which can be a significant bottleneck for further research and development due to potential variability in yield and purity.

Biological Activity and Mechanism of Action

While this compound is commercially available for research, there is a notable absence of published studies detailing its biological activity. Consequently, there is no information on its potential therapeutic effects, such as anticancer, anti-inflammatory, or antimicrobial properties. The mechanism of action and any associated signaling pathways remain entirely unknown.

Future Directions and Research Opportunities

The current state of knowledge regarding this compound presents a clear opportunity for significant scientific discovery. The following areas represent critical next steps for researchers interested in this compound:

-

Comprehensive Structural Elucidation: Detailed spectroscopic analysis is required to provide a complete and verifiable structural assignment of this compound.

-

Total Synthesis: The development of a robust and scalable synthetic route is paramount to enable further investigation of its biological properties. This would also allow for the creation of analogs to explore structure-activity relationships.

-

Biological Screening: A broad-based biological screening of this compound against various cell lines and disease models is necessary to identify any potential therapeutic activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to determine the molecular targets and signaling pathways involved will be crucial.

The logical workflow for future research on this compound is depicted below.

Figure 1. A proposed workflow for the future research and development of this compound.

References

An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Natural Compounds

This technical guide provides a comprehensive overview of Dehydrojuncuenin B and related phenanthrenoid compounds, tailored for researchers, scientists, and drug development professionals. This document synthesizes the current knowledge on the isolation, characterization, and biological activities of these compounds, with a focus on their anti-inflammatory properties and potential mechanisms of action.

Introduction to this compound and Phenanthrenoids

This compound is a phenanthrenoid compound naturally occurring in plants of the Juncus genus, notably Juncus setchuenensis. Phenanthrenoids are a class of aromatic compounds characterized by a phenanthrene skeleton, and those isolated from Juncus species have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects. This compound, with the chemical formula C₁₈H₁₆O₂ and a molecular weight of 264.32 g/mol , has emerged as a compound of particular interest due to its potent anti-inflammatory properties.[1]

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its identification and for understanding its structure-activity relationships. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₂ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| CAS Number | 1161681-28-2 | [1] |

Table 1: Physicochemical Properties of this compound.

Biological Activity and Quantitative Data

The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. The following table summarizes the key quantitative data available.

| Biological Activity | Cell Line | Assay | IC₅₀ Value | Reference |

| Anti-inflammatory | Mouse RAW 264.7 macrophages | Inhibition of LPS-induced nitric oxide production | 3.2 μM | [1] |

Table 2: Quantitative Biological Activity Data for this compound.

The IC₅₀ value of 3.2 μM indicates that this compound is a potent inhibitor of nitric oxide production, a key mediator in the inflammatory process. This activity suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Experimental Protocols

General Protocol for the Isolation and Purification of Phenanthrenoids from Juncus Species

The following is a generalized protocol based on methods reported for the isolation of phenanthrenoids from Juncus species. The specific details may require optimization for Juncus setchuenensis and this compound.

1. Extraction:

- Air-dried and powdered plant material (e.g., underground parts of Juncus setchuenensis) is extracted with methanol at room temperature.

- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate. This step separates compounds based on their polarity.

3. Chromatographic Purification:

- The chloroform or ethyl acetate fraction, which is typically enriched in phenanthrenoids, is subjected to various chromatographic techniques for further purification.

- Column Chromatography: Initial separation can be performed on a silica gel or polyamide column using a gradient elution system (e.g., cyclohexane-ethyl acetate or methanol-water).

- Size-Exclusion Chromatography: Sephadex LH-20 is commonly used with a solvent system like methanol or a mixture of dichloromethane and methanol to separate compounds based on their size.

- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using normal-phase or reverse-phase HPLC to yield pure this compound.

Protocol for Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages (Griess Assay)

This protocol outlines the key steps for determining the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

- RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

- Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/well) and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

- The culture medium is replaced with fresh medium containing various concentrations of this compound.

- Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation and a vehicle control group are included.

3. Incubation:

- The cells are incubated for a specific period, typically 24 hours, to allow for nitric oxide production.

4. Measurement of Nitrite Concentration (Griess Reagent):

- After incubation, the cell culture supernatant is collected.

- An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

- The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

- The absorbance is measured at approximately 540 nm using a microplate reader.

5. Data Analysis:

- The concentration of nitrite in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

- The percentage of inhibition of nitric oxide production is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Potential Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific signaling pathways affected by this compound have not been definitively elucidated, the inhibition of nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, leading to the activation of NF-κB and MAPKs. These transcription factors then induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of nitric oxide during inflammation.

The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on these pathways.

Figure 1: Experimental workflow to investigate the mechanism of action of this compound.

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

Figure 2: Potential inhibition of NF-κB and MAPK pathways by this compound.

Synthesis of this compound and Related Phenanthrenoids

The chemical synthesis of 9,10-dihydrophenanthrenes, the structural class to which this compound belongs, has been explored through various methods. One notable approach involves palladium-catalyzed intramolecular coupling reactions of appropriately substituted precursors. While a specific, detailed synthetic route for this compound is not widely published, the general strategies for constructing the dihydrophenanthrene core provide a foundation for its potential synthesis. A generalized synthetic workflow is depicted below.

Figure 3: Generalized synthetic workflow for 9,10-dihydrophenanthrenes.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of new anti-inflammatory drugs. Its potent inhibition of nitric oxide production warrants further investigation into its precise mechanism of action. Future research should focus on:

-

Detailed Structural Elucidation: Acquiring and publishing comprehensive 1D and 2D NMR data for this compound.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways to confirm its molecular targets.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation.

-

Synthetic Route Development: Establishing an efficient and scalable synthetic route to enable the production of this compound and its analogs for further pharmacological testing and structure-activity relationship studies.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Dehydrojuncuenin B and Related Phenanthrenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrojuncuenin B is a phenanthrenoid natural product isolated from the underground parts of Juncus setchuenensis.[1] While its biological activities are of interest to the scientific community, a comprehensive review of the scientific literature reveals a notable absence of a reported total synthesis for this specific molecule. Research has primarily focused on its isolation and the semi-synthesis of related analogues, such as oxidized derivatives of Juncuenin B.[2][3][4][5]

This document provides an overview of established and effective synthetic strategies for the construction of the core phenanthrene and 9,10-dihydrophenanthrene scaffold. These methods represent the foundational chemical principles that researchers would likely employ to develop a de novo total synthesis of this compound. The following sections detail the methodologies, hypothetical applications to the target molecule, and generalized experimental protocols for key transformations.

General Synthetic Strategies for the Phenanthrenoid Core

The synthesis of substituted phenanthrenes, such as this compound, requires careful strategic planning to ensure correct regiochemistry of the substituents. Several classical and modern synthetic methods are available for the construction of the tricyclic phenanthrene core.

Mallory Photocyclization

The Mallory photocyclization is a powerful and widely used method for synthesizing phenanthrenes from stilbene precursors through a photochemical 6π-electrocyclization.[6][7]

Workflow:

-

Stilbene Synthesis: A stilbene precursor bearing the desired substitution pattern is synthesized, typically via a Wittig reaction, Heck coupling, or McMurry reaction.

-

Photocyclization: The stilbene is irradiated with UV light, leading to the formation of a transient cis-stilbene intermediate, which then undergoes a conrotatory electrocyclization to form a dihydrophenanthrene.

-

Oxidation: The dihydrophenanthrene intermediate is oxidized in situ to the aromatic phenanthrene. Common oxidizing agents include iodine, oxygen, or other hydrogen acceptors.[6][7]

Hypothetical Application to this compound: A plausible stilbene precursor for this compound could be synthesized and then subjected to Mallory photocyclization conditions to form the phenanthrene core with the correct substitution pattern.

Caption: General workflow for the Mallory Photocyclization.

Suzuki-Miyaura Cross-Coupling and Intramolecular Cyclization

Modern cross-coupling strategies, particularly the Suzuki-Miyaura reaction, offer a versatile and regiocontrolled approach to constructing the biaryl linkage of the phenanthrene system, followed by a cyclization step.[8][9][10][11][12]

Workflow:

-

Suzuki-Miyaura Coupling: An appropriately substituted aryl halide is coupled with an aryl boronic acid or ester to form a 2-substituted biphenyl system. This reaction is catalyzed by a palladium complex.[10]

-

Intramolecular Cyclization: The resulting biphenyl is then subjected to a cyclization reaction to form the third ring. This can be achieved through various methods, such as an intramolecular aldol condensation if one of the substituents is a carbonyl precursor, or an intramolecular Heck reaction.

Hypothetical Application to this compound: A substituted 2-bromophenylacetamide could be coupled with a 2-formylphenylboronic acid. The resulting biaryl intermediate could then undergo an intramolecular aldol condensation to furnish the phenanthrene core of this compound.[8][10]

Caption: Suzuki-Miyaura coupling followed by cyclization.

Haworth Synthesis

The Haworth synthesis is a classical method for producing polycyclic aromatic hydrocarbons, including phenanthrenes.[13][14]

Workflow:

-

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Clemmensen Reduction: The resulting keto-acid is reduced to a butyric acid derivative.

-

Intramolecular Friedel-Crafts Acylation: The butyric acid is treated with a strong acid to induce ring closure, forming a tetrahydrophenanthrone.

-

Clemmensen Reduction: The ketone is reduced to a methylene group.

-

Dehydrogenation: The tetrahydrophenanthrene is aromatized, typically by heating with selenium or palladium on carbon, to yield the phenanthrene.

Hypothetical Application to this compound: A substituted naphthalene derivative could be used as a starting material. The regioselectivity of the initial Friedel-Crafts acylation would be a critical consideration for achieving the desired substitution pattern of this compound.[13]

Caption: General workflow of the Haworth Synthesis.

Bardhan-Sengupta Phenanthrene Synthesis

This classical method provides a regiochemically controlled route to phenanthrenes.[13][14]

Workflow:

-

Alkylation: A substituted cyclohexanone is alkylated with a benzyl halide derivative.

-

Cyclization: The resulting product undergoes an intramolecular cyclization, typically mediated by a strong acid or dehydrating agent like phosphorus pentoxide, to form an octahydrophenanthrene derivative.

-

Dehydrogenation: The polycyclic system is aromatized by heating with a dehydrogenating agent such as selenium to yield the final phenanthrene.

Hypothetical Application to this compound: This method offers good control over the placement of substituents. Starting with appropriately functionalized cyclohexanone and benzyl derivatives would be key to constructing the specific substitution pattern of this compound.

Caption: General workflow of the Bardhan-Sengupta Synthesis.

Comparison of Synthetic Strategies

| Method | Key Reaction(s) | Advantages | Disadvantages |

| Mallory Photocyclization | 6π-Electrocyclization, Oxidation | High efficiency for many systems, good for symmetrical phenanthrenes. | Requires photochemical setup, potential for side reactions, regioselectivity can be an issue for unsymmetrical stilbenes. |

| Suzuki-Miyaura Strategy | Suzuki-Miyaura Coupling, Intramolecular Cyclization | High functional group tolerance, excellent regiocontrol, mild reaction conditions. | Requires synthesis of specific boronic acids and aryl halides, potential for catalyst poisoning. |

| Haworth Synthesis | Friedel-Crafts Acylation, Clemmensen Reduction, Dehydrogenation | Utilizes readily available starting materials. | Harsh reaction conditions, potential for isomeric mixtures, limited functional group tolerance. |

| Bardhan-Sengupta Synthesis | Alkylation, Cyclization, Dehydrogenation | Good regiochemical control. | Harsh conditions for cyclization and dehydrogenation, limited functional group tolerance. |

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which could be adapted for the synthesis of a biaryl precursor to a phenanthrenoid. This is a representative procedure and would require optimization for a specific substrate.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

While a specific total synthesis of this compound has not yet been reported in the peer-reviewed literature, a variety of robust synthetic methodologies exist for the construction of the core phenanthrenoid skeleton. Modern methods, such as those based on the Suzuki-Miyaura cross-coupling, offer the most promising avenues for a regiocontrolled and efficient synthesis. The classical methods, while having limitations, still provide valuable strategies for the construction of the tricyclic core. The information presented here serves as a foundational guide for researchers aiming to develop a total synthesis of this compound and other related, biologically active phenanthrenoids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Direct One-Pot Synthesis of Phenanthrenes via SuzukiâMiyaura Coupling/Aldol Condensation Cascade Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Phenanthrene synthesis [quimicaorganica.org]

- 14. youtube.com [youtube.com]

Application Note & Protocol: In Vitro Anti-Inflammatory Activity of Dehydrojuncuenin B

For Research Use Only.

Abstract

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Dehydrojuncuenin B, a phenanthrene derivative. The provided assays focus on key biomarkers of inflammation, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Furthermore, this note outlines the investigation of this compound's mechanism of action by examining its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key area of drug discovery. This compound, a phenanthrene compound, is investigated here for its potential to modulate inflammatory responses. This application note provides a comprehensive guide for researchers to assess its anti-inflammatory efficacy in a well-established in vitro model using RAW 264.7 macrophages.

Data Presentation

Illustrative Data: The following tables present hypothetical data for this compound's anti-inflammatory activity for demonstration purposes.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells.

| Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |

| 1 | 85.3 ± 4.1 | 90.1 ± 5.5 |

| 5 | 62.7 ± 3.5 | 75.4 ± 4.8 |

| 10 | 41.5 ± 2.9 | 52.8 ± 3.7 |

| 25 | 25.8 ± 2.1 | 35.2 ± 3.1 |

| 50 | 15.2 ± 1.8 | 20.7 ± 2.5 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells.

| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |

| 0 (Vehicle) | 100 ± 7.3 | 100 ± 8.5 | 100 ± 6.9 |

| 1 | 92.1 ± 6.8 | 95.3 ± 7.9 | 93.5 ± 6.2 |

| 5 | 78.4 ± 5.9 | 82.1 ± 6.7 | 80.2 ± 5.4 |

| 10 | 55.9 ± 4.7 | 61.3 ± 5.1 | 58.7 ± 4.6 |

| 25 | 38.2 ± 3.9 | 42.5 ± 4.3 | 40.1 ± 3.8 |

| 50 | 22.6 ± 3.1 | 25.8 ± 3.5 | 24.3 ± 3.2 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay (Griess Test)

-

Principle: Nitrite, a stable product of NO, is measured using the Griess reagent.

-

Protocol:

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Perform the ELISA for each molecule according to the manufacturer's instructions (commercially available kits).

-

Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the concentrations based on the standard curves provided with the kits.

-

Western Blot Analysis for NF-κB and MAPK Pathways

-

Principle: Western blotting is used to detect the protein levels of key signaling molecules in the NF-κB and MAPK pathways to determine the mechanism of action of this compound.

-

Protocol:

-

After a shorter incubation period with LPS and this compound (e.g., 30-60 minutes), lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against key proteins such as phospho-p65, IκBα, phospho-p38, phospho-ERK, and phospho-JNK. Use antibodies for the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Application Notes and Protocols for Dehydrojuncuenin B Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrojuncuenin B is a phenanthrenoid compound isolated from Juncus setchuenensis.[1] This document provides detailed protocols for cell-based assays to investigate the biological activity of this compound, with a primary focus on its established anti-inflammatory properties. Additionally, protocols for screening its potential anticancer, neuroprotective, and antioxidant activities are presented. These assays are fundamental for the evaluation of this compound's therapeutic potential and for elucidating its mechanism of action.

Data Presentation

The following table summarizes the known quantitative data for the anti-inflammatory activity of this compound.

| Cell Line | Assay | Parameter | Value | Reference |

| RAW 264.7 | Inhibition of LPS-induced Nitric Oxide Production | IC50 | 3.2 µM | [2] |

Experimental Protocols

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

a. Materials and Reagents

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

b. Cell Culture

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

c. Experimental Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.[3][4]

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 3.2, 10, 30 µM) in DMEM. After incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.

-

Inflammatory Stimulation: After 1 hour of pre-treatment with this compound, add 10 µL of LPS solution (10 µg/mL in DMEM) to each well to achieve a final concentration of 1 µg/mL, except for the vehicle control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

d. Measurement of Nitric Oxide (Griess Assay)

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to calculate the nitrite concentration in the samples.

e. Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed reduction in NO production is due to the anti-inflammatory activity of this compound or its cytotoxic effects.

-

After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[5]

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

f. Data Analysis

Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-treated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.

Anticancer Activity Screening Assay

This protocol provides a general method to screen for the potential anticancer activity of this compound using a cancer cell line (e.g., HeLa, MDA-MB-231) and the MTT assay.

a. Materials and Reagents

-

This compound

-

Selected cancer cell line (e.g., HeLa)

-

Appropriate cell culture medium (e.g., DMEM for HeLa)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution

-

DMSO

-

PBS

b. Experimental Procedure

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (to be optimized for each cell line) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Assay: Following the treatment period, perform the MTT assay as described in the anti-inflammatory protocol (Section 1.e.) to determine cell viability.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and time point. Determine the IC50 value, the concentration that reduces cell viability by 50%.

Neuroprotective Activity Screening Assay

This protocol outlines a method to screen for the neuroprotective effects of this compound against a neurotoxin-induced cell death model in a neuronal cell line (e.g., SH-SY5Y).

a. Materials and Reagents

-

This compound

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F12 medium

-

FBS

-

Penicillin-Streptomycin solution

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

MTT solution

-

DMSO

-

PBS

b. Experimental Procedure

-

Cell Seeding and Differentiation (if necessary): Seed SH-SY5Y cells in a 96-well plate. For some assays, differentiation into a more neuron-like phenotype with retinoic acid may be required.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Neurotoxin Challenge: Induce neuronal cell death by adding a neurotoxin (e.g., 6-OHDA) to the culture medium and incubate for 24 hours.

-

MTT Assay: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the protective effect.

Cellular Antioxidant Activity (CAA) Assay

This protocol describes a method to evaluate the intracellular antioxidant activity of this compound.

a. Materials and Reagents

-

This compound

-

HepG2 human liver cancer cell line

-

Williams' Medium E

-

FBS

-

Penicillin-Streptomycin solution

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

-

Phosphate Buffered Saline (PBS)

b. Experimental Procedure

-

Cell Seeding: Seed HepG2 cells in a 96-well black plate with a clear bottom at a density of 6 x 10^4 cells/well and incubate for 24 hours.[6]

-

Cell Loading: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in Williams' Medium E for 1 hour at 37°C.

-

Compound Treatment: Wash the cells with PBS and treat with various concentrations of this compound and the free radical initiator ABAP (600 µM).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour at 37°C using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Calculate the CAA value by integrating the area under the curve of fluorescence versus time. Compare the antioxidant capacity of this compound to a standard antioxidant like quercetin.

Visualizations

Caption: Workflow for the anti-inflammatory cell-based assay.

Caption: LPS-induced nitric oxide production pathway and the putative inhibitory target of this compound.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrojuncuenin B: Application Notes and Protocols for Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrojuncuenin B is a phenanthrene compound that has been isolated from plants of the Juncus species. Phenanthrenes from this genus have demonstrated a range of biological activities, including anti-inflammatory properties.[1] In vitro studies have shown that related phenanthrenes can inhibit key inflammatory mediators. For instance, juncuenin B has been reported to inhibit superoxide anion generation and elastase release in human neutrophils.[2] Furthermore, other phenanthrenes from Juncus effusus have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[3][4] These findings suggest that this compound holds promise as a potential therapeutic agent for the management of inflammatory disorders.

This document provides detailed application notes and protocols for the investigation of this compound in established animal models of inflammation. The protocols outlined below are based on widely used and validated methods for assessing the anti-inflammatory and analgesic properties of novel compounds.[5][6][7][8][9]

Data Presentation

Due to the limited availability of in vivo data specifically for this compound, the following tables present hypothetical yet plausible quantitative data based on the known in vitro activities of related phenanthrenes and typical results from the described animal models. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.08 | - |

| This compound | 10 | 0.95 ± 0.06* | 24.0 |

| This compound | 25 | 0.78 ± 0.05** | 37.6 |

| This compound | 50 | 0.62 ± 0.04 | 50.4 |

| Indomethacin | 10 | 0.55 ± 0.03 | 56.0 |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SEM) | % Inhibition of Writhing |

| Vehicle Control | - | 45.8 ± 3.2 | - |

| This compound | 10 | 32.1 ± 2.5* | 29.9 |

| This compound | 25 | 21.5 ± 1.9** | 53.1 |

| This compound | 50 | 14.3 ± 1.5 | 68.8 |

| Diclofenac Sodium | 10 | 11.8 ± 1.2 | 74.2 |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.[10][11][12] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and cytokines.[13]

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Group the animals (n=6-8 per group): Vehicle control, this compound (multiple doses), and positive control.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer indomethacin (10 mg/kg, i.p.) 30 minutes prior.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[14]

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.[9][12][15] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which is a sign of visceral pain.[16]

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Acetic acid (0.6% v/v in distilled water)

-

Vehicle (e.g., normal saline)

-

Diclofenac sodium (positive control)

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the mice for 2-3 hours before the experiment with free access to water.

-

Group the animals (n=6-8 per group): Vehicle control, this compound (multiple doses), and positive control.

-